molecular formula C12H13NO3 B3038679 2-Butyl-1,3-benzoxazole-5-carboxylic acid CAS No. 885949-50-8

2-Butyl-1,3-benzoxazole-5-carboxylic acid

Cat. No. B3038679
CAS RN: 885949-50-8
M. Wt: 219.24 g/mol
InChI Key: DMLAEJJVBPVLOK-UHFFFAOYSA-N
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Description

“2-Butyl-1,3-benzoxazole-5-carboxylic acid” is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of benzoxazoles, including “this compound”, can be achieved through several methods . One method involves the use of o-amino(thio)phenols and aldehydes with samarium triflate as a reusable acid catalyst . Another method involves a sequential one-pot procedure from aryl and vinyl bromides, involving an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H13NO3/c1-2-3-4-11-13-9-7-8(12(14)15)5-6-10(9)16-11/h5-7H,2-4H2,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Benzoxazoles, including “this compound”, can undergo various chemical reactions . For instance, cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI can yield various 2-substituted benzoxazoles . Another reaction involves the combination of sulfur and DABCO, which promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a melting point range of 136 - 138 degrees Celsius .

Scientific Research Applications

Antimicrobial Properties

2-Butyl-1,3-benzoxazole-5-carboxylic acid derivatives have been explored for their potential antimicrobial properties. Studies have shown that benzoxazole-based compounds can be effective against various Gram-positive and Gram-negative bacteria. For instance, Vodela et al. (2013) synthesized a series of novel benzoxazole-based 1,3,4-oxadiazoles that demonstrated antimicrobial activity (Vodela, Mekala, Danda, & Kodhati, 2013). Similarly, Balaswamy et al. (2012) synthesized benzoxazole derivatives and screened them for antimicrobial activity, highlighting the bio-potential of these compounds (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).

Synthesis Techniques

Research has focused on developing efficient synthesis methods for benzoxazole derivatives. Kumar et al. (2005) and Kumar et al. (2008) described methods for synthesizing benzoxazoles from carboxylic acids under catalyst and solvent-free conditions, and by using methanesulfonic acid as a catalyst for a one-pot synthesis from carboxylic acids (Kumar, Selvam, Kaur, & Chakraborti, 2005), (Kumar, Rudrawar, & Chakraborti, 2008).

Photophysical and Biological Applications

Studies have also looked into the photophysical properties and biological applications of benzoxazole derivatives. Phatangare et al. (2013) synthesized fluorescent benzoxazole derivatives and evaluated their antimicrobial activities (Phatangare, Borse, Padalkar, Patil, Gupta, Umape, & Sekar, 2013). Additionally, Thakral et al. (2022) synthesized benzoxazole-5-carboxylic acids as potential anti-inflammatory and cytotoxic agents, exploring their therapeutic potential (Thakral, Kumar, Thakral, Singh, Nagesh, Verma, & Pandey, 2022).

Polymer Synthesis

This compound has also been utilized in the field of polymer synthesis. Kricheldorf and Thomsen (1992) explored the use of benzoxazole-based carboxylic acids in synthesizing thermotropic polyesters, demonstrating the material science applications of these compounds (Kricheldorf & Thomsen, 1992).

Catalytic Applications

The compound has been used in catalytic applications as well. Banerjee et al. (2014) demonstrated the use of ZnO nanoparticles as a catalyst for the synthesis of benzoxazole derivatives, showing the potential of these compounds in green chemistry applications (Banerjee, Payra, Saha, & Sereda, 2014).

Crystal Structure Analysis

The crystal structure of benzoxazole derivatives has also been a subject of study. Li, Wang, and Jian (2008) analyzed the crystal structure of a 1,3-benzoxazole derivative, providing insights into its molecular configuration (Li, Wang, & Jian, 2008).

Safety and Hazards

The safety information for “2-Butyl-1,3-benzoxazole-5-carboxylic acid” indicates that it should be handled with care . The compound is labeled with the signal word “Warning” and comes with precautionary statements .

Biochemical Analysis

Biochemical Properties

2-Butyl-1,3-benzoxazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of certain metabolites. Additionally, this compound can impact cell signaling pathways by interacting with receptors or signaling proteins, thereby altering the downstream effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. Alternatively, it could activate an enzyme by inducing a conformational change that enhances its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different effects on cellular function. Long-term studies have shown that this compound can have lasting effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it could exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, at very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its effects. For instance, accumulation in certain organelles may enhance its activity or lead to localized effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its activity and function can be influenced by its localization, as different cellular environments may affect its interactions with biomolecules. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action .

properties

IUPAC Name

2-butyl-1,3-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-3-4-11-13-9-7-8(12(14)15)5-6-10(9)16-11/h5-7H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLAEJJVBPVLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291309
Record name 2-Butyl-5-benzoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885949-50-8
Record name 2-Butyl-5-benzoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-5-benzoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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